molecular formula C26H25NO4S B406577 N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide CAS No. 305373-97-1

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B406577
CAS No.: 305373-97-1
M. Wt: 447.5g/mol
InChI Key: KVCPQQGMVPXJJR-UHFFFAOYSA-N
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Description

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a complex polycyclic core and a substituted aromatic sulfonamide moiety. Its structure comprises:

  • Core: A 7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran system with 9,9-dimethyl and 7-oxo substituents.
  • Sulfonamide moiety: A 2,4-dimethylbenzenesulfonamide group, where the methyl substituents modulate electronic properties and lipophilicity.

Sulfonamide derivatives are frequently explored in medicinal chemistry for their kinase inhibitory, antibacterial, or antitumor activities.

Properties

IUPAC Name

N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-15-9-10-23(16(2)11-15)32(29,30)27-20-12-19-24-21(28)13-26(3,4)14-22(24)31-25(19)18-8-6-5-7-17(18)20/h5-12,27H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCPQQGMVPXJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CC(C5)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The naphthobenzofuran scaffold is typically constructed via acid-catalyzed cyclization of substituted biphenyl ethers or ketones. For example, 7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran derivatives are synthesized by treating 2-(2-hydroxyphenyl)cyclohexanone with sulfuric acid or polyphosphoric acid (PPA) under reflux. The 9,9-dimethyl substituents are introduced either during cyclization using dimethyl-substituted precursors or via post-cyclization alkylation.

Representative Reaction Conditions:

StepReagents/ConditionsPurpose
CyclizationH2SO4 (conc.), 110°C, 6hForms fused benzofuran ring
Dimethylation(CH3)2SO4, K2CO3, DMF, 80°CIntroduces 9,9-dimethyl groups

Sulfonamide Coupling Reaction

The sulfonamide group is introduced via nucleophilic substitution between the naphthobenzofuran amine and 2,4-dimethylbenzenesulfonyl chloride. This step requires careful control of stoichiometry and pH to avoid over-sulfonation or decomposition.

Reaction Protocol

  • Amine Activation : The 5-amino group on the naphthobenzofuran core is generated by reducing a nitro precursor (e.g., using H2/Pd-C) or via Hofmann degradation of an amide.

  • Sulfonation : The amine reacts with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl.

Optimized Conditions:

ParameterValue
SolventTetrahydrofuran (THF) or Dichloromethane (DCM)
BasePyridine (2.5 equiv)
Temperature0°C → Room temperature
Reaction Time12–16h

Example Procedure :

  • Dissolve 5-amino-9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran (1.0 equiv) in anhydrous THF.

  • Add pyridine (2.5 equiv) and cool to 0°C.

  • Slowly add 2,4-dimethylbenzenesulfonyl chloride (1.2 equiv) dropwise.

  • Warm to room temperature and stir for 16h.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO2, hexane:EtOAc 3:1).

Purification and Characterization

Chromatographic Purification

Crude products are typically contaminated with unreacted sulfonyl chloride or di-sulfonated byproducts. Gradient elution with hexane/ethyl acetate (4:1 → 1:1) effectively isolates the target compound.

Spectroscopic Validation

  • 1H NMR : Key signals include:

    • Aromatic protons (δ 6.8–7.6 ppm, integrating for naphthobenzofuran and sulfonamide aryl groups).

    • Dimethyl singlet (δ 1.2–1.4 ppm for 9,9-dimethyl; δ 2.4–2.6 ppm for 2,4-dimethylbenzenesulfonamide).

  • MS (ESI+) : Molecular ion peak at m/z 447.546 [M+H]+.

Challenges and Optimization

Competing Side Reactions

  • Di-sulfonation : Excess sulfonyl chloride or elevated temperatures promote over-reaction. Mitigated by using 1.2 equiv of sulfonyl chloride and maintaining low temperatures during addition.

  • Oxidative Degradation : The 7-oxo group is sensitive to strong acids/bases. Neutral pH and inert atmospheres (N2/Ar) are critical.

Yield Enhancement

  • Catalytic DMAP : Adding 4-dimethylaminopyridine (0.1 equiv) accelerates sulfonamide formation, improving yields from ~60% to >85%.

  • Microwave Assistance : Reducing reaction time to 2h at 80°C under microwave irradiation minimizes decomposition.

Scalability and Industrial Relevance

Kilogram-scale synthesis requires:

  • Continuous Flow Systems : For precise control of exothermic sulfonation steps.

  • Crystallization-Driven Purification : Recrystallization from ethanol/water mixtures replaces column chromatography for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho1,2-bbenzofuran-5-yl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions can vary widely, but they generally include oxidized or reduced derivatives, as well as substituted compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which combines a naphtho[1,2-b]benzofuran moiety with a sulfonamide group. Its molecular formula is C20H25N1O3SC_{20}H_{25}N_{1}O_{3}S and it has a molecular weight of approximately 357.49 g/mol. The presence of the sulfonamide group suggests potential biological activity, particularly in drug design.

Medicinal Chemistry Applications

2.1 Antiviral Activity

Recent studies have indicated that compounds similar to N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide exhibit antiviral properties. For instance, derivatives containing the benzofuran structure have shown promising activity against viruses such as rotavirus and adenovirus . These findings suggest that the compound may serve as a lead for developing new antiviral agents.

2.2 Antibacterial and Antifungal Properties

The compound's structural features may also contribute to antibacterial and antifungal activities. Compounds derived from similar frameworks have been evaluated for their efficacy against various bacterial strains and fungal pathogens . For example, studies on furan derivatives have demonstrated significant inhibition of bacterial tyrosinase activity, which is crucial for bacterial survival .

Biochemical Applications

3.1 Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in disease pathways. The sulfonamide moiety is known for its ability to interact with various enzymes through competitive inhibition mechanisms . This property can be leveraged in drug design to target specific metabolic pathways in pathogens or cancer cells.

3.2 Potential as a Histone Demethylase Inhibitor

Recent patent filings suggest that compounds with similar structures could be developed as histone demethylase inhibitors . These inhibitors are of great interest in cancer research due to their role in regulating gene expression associated with tumorigenesis.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of benzofuran derivatives against rotavirus strains, compounds showed IC50 values in the low micromolar range. The compound this compound was highlighted for its potential as a scaffold for further optimization .

Case Study 2: Enzyme Inhibition

A series of experiments demonstrated that derivatives of the compound could inhibit key enzymes involved in bacterial metabolism. The sulfonamide group was crucial for binding affinity and selectivity against target enzymes .

Mechanism of Action

The mechanism of action of N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho1,2-bbenzofuran-5-yl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison

Compound Name Core Substituents Sulfonamide Substituents Molecular Formula Molecular Weight CAS Number
Target Compound 9,9-dimethyl-7-oxo 2,4-dimethylbenzenesulfonamide Not explicitly provided* ~409.49 (estimated) N/A
4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide 7-oxo 4-bromobenzenesulfonamide C22H16BrNO4S 470.34 406474-45-1
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethoxybenzenesulfonamide 8-tert-butyl 4-ethoxybenzenesulfonamide C28H31NO4S 477.61 442535-94-6
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2-thiophenesulfonamide 9,9-dimethyl-7-oxo 2-thiophenesulfonamide C22H19NO4S2 425.52 CB01952328

*The target compound’s molecular formula is inferred as C23H23NO4S (MW 409.49) based on structural similarity to .

Key Comparative Insights:

Electronic and Steric Effects: The 4-bromo analog introduces an electron-withdrawing group, likely reducing electron density on the sulfonamide benzene and enhancing metabolic stability but increasing molecular weight (470.34 vs. ~409.49). The tert-butyl group on the core adds steric bulk, which may hinder target binding.

Heterocyclic vs. Aromatic Sulfonamides :

  • The thiophene analog replaces the benzene ring with a sulfur-containing heterocycle, altering π-stacking interactions and bioavailability. The thiophene’s lower aromaticity compared to benzene may reduce binding affinity in hydrophobic pockets.

Methyl vs. Bulkier Substituents :

  • The target compound’s 2,4-dimethylbenzenesulfonamide balances lipophilicity and steric effects, whereas the tert-butyl and ethoxy groups in introduce significant bulk and polarity, respectively.

Research Implications and Limitations

  • Synthetic Complexity : Multi-step syntheses are typical for such compounds (e.g., ponatinib’s 9-step route ), suggesting the target compound may require elaborate preparation.
  • Structure-Activity Relationships (SAR) : While substituent effects can be hypothesized (e.g., bromo for stability, methyl for lipophilicity), experimental validation of biological activity is absent in the provided evidence.
  • Crystallographic Validation : Tools like SHELXL and structure-validation protocols are critical for confirming the stereochemistry of such complex molecules.

Biological Activity

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents an overview of its synthesis, structural characteristics, and biological activity based on diverse research findings.

Structural Characteristics

The compound features a complex structure that includes a tetrahydronaphtho[1,2-b]benzofuran moiety and a sulfonamide group. The molecular formula is C22H25N1O3S1 with a molecular weight of approximately 425.52 g/mol. The presence of multiple functional groups contributes to its potential bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions and the introduction of the sulfonamide group. The detailed synthetic pathways can be found in various chemical literature sources.

Antiviral Activity

Research has indicated that compounds related to the naphtho[1,2-b]benzofuran structure exhibit antiviral properties. A study evaluating similar compounds against rotavirus and adenovirus demonstrated promising antiviral activity, suggesting that modifications to the naphtho structure can enhance efficacy against viral pathogens .

Anticancer Properties

Recent studies have also explored the anticancer potential of sulfonamide derivatives. Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. For instance, sulfonamide derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo models .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

Case Study 1: Antiviral Evaluation

In a study published by Acta Poloniae Pharmaceutica, several novel compounds were synthesized and evaluated for their antiviral activity against rotavirus and adenovirus. The results indicated that certain modifications to the naphtho structure significantly enhanced antiviral efficacy .

Case Study 2: Anticancer Screening

A screening of sulfonamide derivatives for anticancer activity revealed that specific structural modifications led to increased cytotoxicity in human cancer cell lines. The study highlighted the importance of the naphtho group in enhancing biological activity .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AntiviralN-(9,9-dimethyl-7-oxo...)Promising activity against viruses
AnticancerSulfonamide derivatives (similar structure)Cytotoxic effects on cancer cells
Enzyme InhibitionVarious sulfonamide derivativesInhibition observed

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